molecular formula C15H13F3N4O2S B302806 1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

Cat. No. B302806
M. Wt: 370.4 g/mol
InChI Key: FIKBJHMBMNFSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione is a chemical compound that belongs to the group of purine analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione involves the inhibition of several enzymes, including xanthine oxidase. This inhibition leads to a decrease in the production of uric acid, which is a key factor in the development of gout. Additionally, this compound has been shown to inhibit the replication of several viruses, including hepatitis B virus and HIV.
Biochemical and Physiological Effects:
1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help prevent the development of gout. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, including hepatitis B virus and HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione in lab experiments is its ability to inhibit several enzymes, including xanthine oxidase. This inhibition can be useful in studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, which can be useful in studying the mechanisms of viral replication and the development of new antiviral drugs.
One of the limitations of using 1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione. One direction is the development of new derivatives of this compound with improved potency and selectivity. Another direction is the study of the mechanisms of action of this compound in various biological processes, including the replication of viruses and the development of gout. Additionally, this compound may have potential applications in the development of new antiviral drugs and treatments for gout.

Synthesis Methods

The synthesis of 1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzylamine with 2,6-dioxopurine-3-thione in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methyl iodide to form 1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione.

Scientific Research Applications

1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against several enzymes, including xanthine oxidase, which is involved in the production of uric acid. This compound has also been shown to exhibit antiviral activity against several viruses, including hepatitis B virus and human immunodeficiency virus (HIV).

properties

Product Name

1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

Molecular Formula

C15H13F3N4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1,3-dimethyl-8-sulfanylidene-7-[[3-(trifluoromethyl)phenyl]methyl]-9H-purine-2,6-dione

InChI

InChI=1S/C15H13F3N4O2S/c1-20-11-10(12(23)21(2)14(20)24)22(13(25)19-11)7-8-4-3-5-9(6-8)15(16,17)18/h3-6H,7H2,1-2H3,(H,19,25)

InChI Key

FIKBJHMBMNFSBL-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S)CC3=CC(=CC=C3)C(F)(F)F

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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